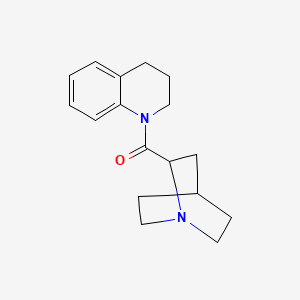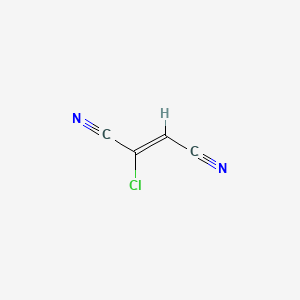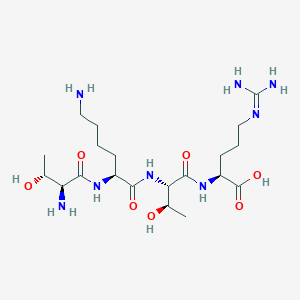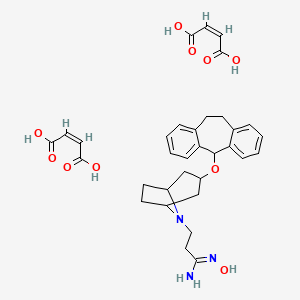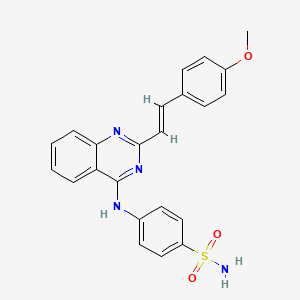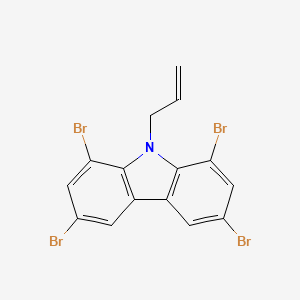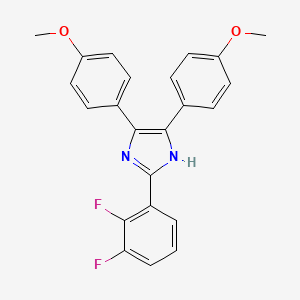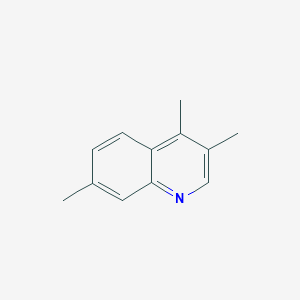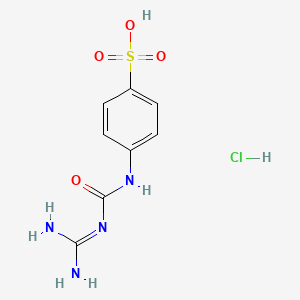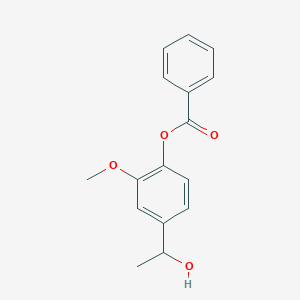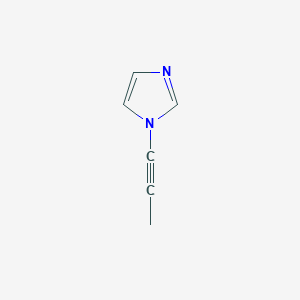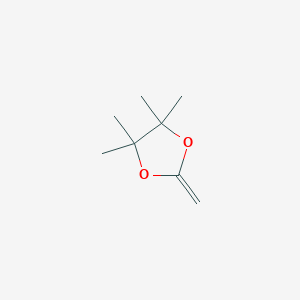
4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring with four methyl groups and a methylene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane typically involves the reaction of pinacol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the scalability of the process ensures that large quantities of the compound can be produced to meet commercial demands.
化学反応の分析
Types of Reactions: 4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into more saturated derivatives.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.
Industry: The compound is utilized in the production of polymers and other advanced materials due to its stability and reactivity.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane exerts its effects involves its ability to participate in various chemical reactions. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules. These interactions often involve the formation of covalent bonds, which can alter the properties of the target molecules. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications.
類似化合物との比較
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound shares a similar dioxolane ring structure but includes a boron atom, making it useful in borylation reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another related compound, it is used in the preparation of fluorenylborolane and borylation of arenes.
Uniqueness: 4,4,5,5-Tetramethyl-2-methylidene-1,3-dioxolane is unique due to its methylene group, which provides additional reactivity compared to its analogs. This feature allows for a broader range of chemical transformations and applications, making it a versatile compound in both research and industrial settings.
特性
CAS番号 |
69814-59-1 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C8H14O2/c1-6-9-7(2,3)8(4,5)10-6/h1H2,2-5H3 |
InChIキー |
MPIJGRGTEPCZFB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OC(=C)O1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


